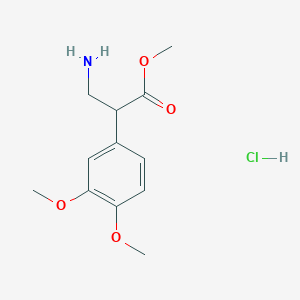

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride

描述

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is an organic compound featuring a propanoate ester backbone substituted with an amino group at the 3-position and a 3,4-dimethoxyphenyl group at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents. The ester and amino functionalities make it a versatile intermediate in synthetic chemistry, particularly for peptide mimetics or small-molecule drug development .

属性

IUPAC Name |

methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(6-11(10)16-2)9(7-13)12(14)17-3;/h4-6,9H,7,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOWBYUQRCEDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)C(=O)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitrostyrene intermediate.

Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine.

Esterification: The amine is then esterified with methyl chloroformate to form the final product, Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate.

Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol under suitable conditions.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.

科学研究应用

Chemical Properties and Structure

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride has the molecular formula and a molecular weight of approximately 275.73 g/mol. The compound features an amino group and a dimethoxyphenyl group, which enhance its reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as:

- Building Block : Used in the synthesis of various organic compounds.

- Reagent : Participates in chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : The amino group can be transformed into nitroso or nitro derivatives.

- Reduction : The ester group can be converted into alcohols using reducing agents like lithium aluminum hydride.

- Substitution : The methoxy groups can engage in nucleophilic substitution reactions.

Biology

The compound is investigated for its biological activities:

- Enzyme-Substrate Interactions : It is employed as a probe in biochemical assays to study interactions between enzymes and substrates.

- Antimicrobial and Anticancer Properties : Research indicates potential anticancer effects against various cell lines, suggesting its role as a lead compound for drug development .

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Effects : Ongoing studies aim to elucidate its mechanisms of action as a potential pharmaceutical agent.

- Drug Development : It serves as a precursor in synthesizing new therapeutic compounds .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on gastric cancer cell lines (SGC-790, MKN-4, MKN45). The results indicated significant antiproliferative activity with an IC50 value comparable to standard treatments like doxorubicin. This suggests that the compound may have promising applications in oncology.

Case Study 2: Enzyme Inhibition

Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. The dimethoxyphenyl group enhances binding affinity to enzyme active sites, demonstrating its potential as a therapeutic agent targeting metabolic disorders.

作用机制

The mechanism by which Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride exerts its effects is primarily through its interaction with biological molecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The methoxy groups can also participate in hydrophobic interactions, further influencing the compound’s activity.

相似化合物的比较

Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride

- Molecular Formula: C₁₀H₁₃Cl₂NO₂

- Molecular Weight : 250.12 g/mol

- Key Differences : Replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl substituent.

- This compound is listed as a building block with 95% purity, suggesting utility in high-throughput synthesis .

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride

- Molecular Formula: C₁₁H₁₅Cl₂NO₃

- Molecular Weight : 251.8 g/mol

- Key Differences : Features an ethyl ester, a hydroxyl group at the 3-position, and a 4-chlorophenyl group.

- Implications : The hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration. The ethyl ester could slow hydrolysis compared to methyl esters, affecting prodrug design .

Methyl 3-amino-2-(cyclopropylmethyl)propanoate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Key Differences : Substitutes the aromatic 3,4-dimethoxyphenyl group with a cyclopropylmethyl moiety.

- Its lower molecular weight suggests advantages in drug-likeness parameters like Lipinski’s rules .

Verapamil Hydrochloride

- Molecular Formula : C₂₆H₃₆N₂O₄·HCl

- Molecular Weight : 477.05 g/mol

- Key Differences : Shares the 3,4-dimethoxyphenyl group but incorporates a nitrile and isopropyl group in a larger, branched structure.

- Implications : Demonstrates the pharmacological relevance of 3,4-dimethoxyphenyl in calcium channel blockade. The target compound’s simpler structure lacks verapamil’s cardiac effects but could serve as a scaffold for selective analogs .

Diaveridine Hydrochloride

- Molecular Formula : C₁₃H₁₆N₄O₂·HCl

- Molecular Structure : Pyrimidinediamine core with a 3,4-dimethoxybenzyl group.

- Unlike the target compound, diaveridine’s pyrimidine ring enables DNA intercalation, a mechanism less relevant to ester-based molecules .

Data Table: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate HCl | C₁₂H₁₈ClNO₄ | 283.73* | 3,4-Dimethoxyphenyl, methyl ester | Drug intermediate, calcium modulation |

| Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl | C₁₀H₁₃Cl₂NO₂ | 250.12 | 4-Chlorophenyl | Synthetic building block |

| Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl | C₁₁H₁₅Cl₂NO₃ | 251.80 | 4-Chlorophenyl, hydroxyl, ethyl ester | Prodrug development |

| Methyl 3-amino-2-(cyclopropylmethyl)propanoate HCl | C₈H₁₆ClNO₂ | 193.67 | Cyclopropylmethyl | Conformationally restricted analogs |

| Verapamil HCl | C₂₆H₃₆N₂O₄·HCl | 477.05 | 3,4-Dimethoxyphenyl, nitrile | Calcium channel blocker |

*Calculated based on molecular formula.

Discussion of Substituent Effects

- 3,4-Dimethoxyphenyl : Enhances electron-donating capacity and π-π stacking interactions, critical for receptor binding in calcium channel blockers .

- Hydroxyl Group : Improves aqueous solubility but may reduce metabolic stability due to susceptibility to oxidation .

- Cyclopropylmethyl : Restricts molecular flexibility, aiding in entropy-driven binding interactions .

生物活性

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H20ClN2O4

- Molecular Weight : 273.76 g/mol

The presence of methoxy groups on the phenyl ring and an amino group contributes to its biological properties. The hydrochloride form enhances solubility, which is critical for its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their functions.

- Hydrophobic Interactions : The methoxy groups facilitate hydrophobic interactions that may enhance binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has shown promising anticancer activity in various studies. Notably, it has been evaluated for its effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 0.12 | Induction of apoptosis |

| MCF-7 | 0.25 | Cell cycle arrest at G1 phase |

The compound's anticancer effects are believed to be mediated through apoptosis induction and cell cycle modulation, making it a candidate for further investigation in cancer therapy .

Study on Colon Cancer Cells

In a study conducted by El Rayes et al., a series of derivatives based on similar structures were synthesized and tested for their antiproliferative effects on colon cancer cells. This compound was included in the analysis, demonstrating significant inhibitory effects with an IC50 value of 0.12 µg/mL against HCT-116 cells. The study highlighted the importance of structural modifications that enhance biological activity .

Research on Antimicrobial Properties

A recent study focused on the antimicrobial potential of this compound against various pathogens. It was found that the compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The findings suggest that the compound could be developed into a novel antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride, and what reaction conditions are optimal?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, describes a reaction involving (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride with p-chlorophenylacetic acid and thionyl chloride. Key variables include:

- Solvent selection : Chloroform-methanol mixtures are used for recrystallization to obtain high-purity crystals .

- Temperature control : Room temperature for condensation steps to avoid racemization.

- Catalysts : Thionyl chloride facilitates acid activation for amide bond formation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- X-ray diffraction (XRD) : Single-crystal XRD is critical for determining absolute configuration and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks. IR spectroscopy identifies functional groups like ester C=O (~1740 cm) and ammonium N–H stretches .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions and handling protocols to ensure stability?

- Methodology :

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Follow P302+P352 (wash with soap/water) and P305+P351+P338 (eye exposure protocols) as per safety guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-technique validation : Cross-validate NMR and XRD data. For example, ambiguous NOE correlations in NMR can be resolved via XRD-derived torsion angles .

- Density Functional Theory (DFT) : Compare calculated vs. experimental IR/Raman spectra to confirm functional group assignments .

- Crystallographic software : Use SHELXD for phase refinement in cases of weak diffraction data .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

- Methodology :

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., ’s (R)-methyl ester) to control stereochemistry .

- Chromatographic resolution : Employ chiral HPLC columns (e.g., amylose-based) or recrystallization in chiral solvents .

- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes undesired enantiomers .

Q. What are the challenges in scaling up the synthesis while maintaining yield and purity?

- Methodology :

- Solvent optimization : Replace chloroform (toxic) with greener solvents (e.g., ethyl acetate) without compromising crystallinity .

- Process monitoring : In-line FTIR tracks reaction progress to minimize byproducts .

- Purification scalability : Switch from column chromatography to fractional crystallization for cost-effective bulk purification .

Q. How does the compound’s stereochemistry influence its reactivity in downstream reactions?

- Methodology :

- Steric effects : The 3,4-dimethoxyphenyl group’s orientation impacts nucleophilic attack on the ester. XRD data () reveal steric hindrance at the β-carbon .

- Electronic effects : Methoxy groups alter electron density on the aromatic ring, affecting electrophilic substitution in further derivatization .

Q. What analytical techniques are most reliable for detecting trace impurities?

- Methodology :

- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate impurities. MS/MS identifies structural analogs (e.g., demethylated byproducts) .

- ICP-OES : Detects metal catalysts (e.g., Pd from coupling reactions) at ppm levels .

- Karl Fischer titration : Quantifies residual water to prevent ester hydrolysis during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。